N-(2,4-dimethylphenyl)-2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide
Description
This compound features a 2,4-dimethylphenyl group linked via an acetamide moiety to a sulfanyl-substituted pyrazinone ring bearing a 4-fluorophenyl substituent. The sulfanyl bridge introduces conformational flexibility, while the 4-fluorophenyl group may improve metabolic stability and binding affinity through hydrophobic and halogen-bonding interactions . The 2,4-dimethylphenyl group increases lipophilicity, which could influence pharmacokinetic properties like membrane permeability .
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[4-(4-fluorophenyl)-3-oxopyrazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O2S/c1-13-3-8-17(14(2)11-13)23-18(25)12-27-19-20(26)24(10-9-22-19)16-6-4-15(21)5-7-16/h3-11H,12H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTFWLZCIHRNYHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide typically involves multiple steps, including the formation of intermediate compounds. The process may involve the following steps:
Formation of the dihydropyrazinyl intermediate: This step involves the reaction of a suitable precursor with reagents such as hydrazine and an appropriate ketone to form the dihydropyrazinyl moiety.
Thioacetamide formation: The dihydropyrazinyl intermediate is then reacted with a thioacetamide derivative under specific conditions to form the desired thioacetamide compound.
Introduction of the dimethylphenyl and fluorophenyl groups:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of specialized catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of corresponding sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.
Scientific Research Applications
N-(2,4-dimethylphenyl)-2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to specific enzymes or receptors: This can lead to inhibition or activation of these targets, resulting in various biological effects.
Modulation of signaling pathways: The compound may influence key signaling pathways involved in cell growth, differentiation, or apoptosis.
Interaction with cellular components: This can include binding to DNA, proteins, or other cellular structures, leading to changes in cellular function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogous Acetamide Derivatives
Key Findings:
Core Heterocycle Modifications: Replacement of the pyrazinone ring with a 1,3,4-oxadiazole (as in 8o) introduces a planar, electron-deficient heterocycle, which may enhance π-π stacking interactions but reduce hydrogen-bonding capacity compared to pyrazinone . Diaminopyrimidine analogs (e.g., ) exhibit rigid structures favorable for enzyme active-site binding but lack the redox-active 3-oxo group present in pyrazinone derivatives .
Substituent Effects :
- Fluorine Positioning : The 4-fluorophenyl group in the target compound vs. 3,4-difluorophenyl in BG14711 alters electronic and steric profiles. Difluoro substitution increases electronegativity but may introduce steric hindrance .
- Phenyl Ring Functionalization : Dimethoxy groups (BG14711) enhance solubility compared to dimethyl groups (target compound), though at the cost of reduced metabolic stability .
Biological Activity: Anti-exudative Potential: Triazole-based analogs () showed significant activity at 10 mg/kg, suggesting the target compound’s pyrazinone-sulfanyl scaffold may warrant similar testing . Indole-containing analogs (8o): The indole moiety’s role in serotonin receptor interactions hints at possible CNS applications, diverging from the target compound’s likely peripheral activity .
Synthetic Routes: Diazonium salt coupling () is a common method for introducing arylhydrazine groups, though the target compound’s synthesis likely involves S-alkylation or nucleophilic substitution at the pyrazinone sulfur .
Pharmacological and Chemical Implications
Biological Activity
Chemical Structure and Properties
The molecular formula of N-(2,4-dimethylphenyl)-2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is , with a molecular weight of approximately 357.45 g/mol. The compound features a complex structure that includes a dimethylphenyl group and a dihydropyrazin moiety, contributing to its biological activity.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, in vitro assays demonstrated that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Apoptosis induction |
| A549 (Lung) | 12.5 | G1 phase cell cycle arrest |
| HeLa (Cervical) | 18.0 | Inhibition of DNA synthesis |
Antimicrobial Activity
The compound also shows promising antimicrobial properties against a range of bacteria and fungi. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum activity.
Table 2: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Neuroprotective Effects
In addition to its anticancer and antimicrobial properties, preliminary research suggests that the compound may possess neuroprotective effects. Animal models have shown that it can reduce oxidative stress markers and improve cognitive function in models of neurodegeneration.
Study 1: In Vivo Efficacy in Tumor Models
A recent study evaluated the efficacy of this compound in vivo using xenograft models of breast cancer. The results indicated a significant reduction in tumor volume compared to control groups treated with vehicle alone.
Study 2: Safety Profile Assessment
Another critical aspect of research involved assessing the safety profile of this compound. Toxicological evaluations revealed no significant adverse effects at therapeutic doses, making it a candidate for further development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
